methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives, including methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-promoted multi-component reactions has been explored to enhance the efficiency and green chemistry aspects of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyrimidin-3-ones: Known for their high reactivity and potential as anticancer agents.
Uniqueness
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a benzylidene and thienyl substituent.
Biological Activity
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds that has garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its therapeutic potential based on recent research findings.
1. Overview of Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities, including:
- Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrating efficacy against bacterial and fungal infections.
- Anti-inflammatory : Reducing inflammation in various models.
- Antidiabetic : Showing potential in managing blood glucose levels.
The compound in focus has been synthesized using green chemistry approaches, notably employing onion peel as a catalyst, which enhances sustainability in its production process .
2.1 Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : this compound demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance the compound's potency against specific cancer types.
2.2 Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Bacterial Inhibition : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
2.3 Anti-inflammatory and Analgesic Properties
Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties:
- Mechanism of Action : These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .
Table 1: Summary of Biological Activities
The synthesis of methyl (2E)-2-benzylidene derivatives follows a multi-component reaction approach that is efficient and environmentally friendly. The use of onion peel as a catalyst exemplifies the shift towards sustainable chemistry practices .
4.1 Mechanism Insights
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Cell Cycle Arrest : Induces apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : Acts as an inhibitor for enzymes like acetylcholinesterase, contributing to its anti-inflammatory effects .
5. Conclusion
This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the potential for therapeutic applications across various fields, including oncology and infectious disease management.
Properties
Molecular Formula |
C20H16N2O3S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+ |
InChI Key |
GVVIIOHTRAYOGS-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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